Telavancin Hydrochloride

描述

盐酸替瓦那西林是一种半合成的脂肽类抗菌剂,衍生自万古霉素。 它主要用于治疗复杂的皮肤和皮肤结构感染,以及由革兰氏阳性菌引起的医院获得性肺炎和呼吸机相关性肺炎,包括耐甲氧西林金黄色葡萄球菌 (MRSA) 和其他革兰氏阳性病原体 .

准备方法

合成路线和反应条件: 盐酸替瓦那西林通过一系列化学反应从万古霉素开始合成。该过程包括对万古霉素分子进行修饰,引入亲脂性侧链,从而增强其抗菌活性。关键步骤包括:

酰化: 通过酰化反应引入亲脂性侧链。

氢化: 还原特定官能团以获得所需的化学结构。

工业生产方法: 盐酸替瓦那西林的工业生产涉及使用优化反应条件的大规模合成,以最大限度地提高产量和纯度。该过程在受控环境中进行,以确保一致性和质量。关键步骤包括:

分批加工: 在反应器中合成大量的化合物。

质量控制: 实施严格的质量控制措施,以确保最终产品符合监管标准。

化学反应分析

反应类型: 盐酸替瓦那西林会发生各种化学反应,包括:

氧化: 该化合物可能会发生氧化反应,导致形成氧化衍生物。

还原: 还原反应可以修饰分子内的特定官能团。

常用试剂和条件:

氧化剂: 过氧化氢、高锰酸钾。

还原剂: 硼氢化钠、氢气。

取代试剂: 卤素、亲核试剂.

主要形成的产物: 从这些反应中形成的主要产物包括具有修饰的抗菌特性的盐酸替瓦那西林的各种衍生物 .

科学研究应用

Approved Indications

Telavancin is primarily indicated for:

- Complicated Skin and Skin Structure Infections (cSSSIs) : Approved for use in adults with cSSSIs caused by susceptible Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

- Hospital-Acquired Pneumonia (HAP) : Although not recommended as a first-line therapy, telavancin has been used in cases where other treatments are unsuitable .

Complicated Skin Infections

Clinical trials have demonstrated that telavancin is effective in treating cSSSIs. In comparative studies, telavancin showed superior efficacy in eradicating MRSA compared to standard therapies such as vancomycin. For instance, one study reported a 96% eradication rate for MRSA with telavancin versus 68% with standard therapy (P = 0.04) .

Hospital-Acquired Pneumonia

In the context of HAP, telavancin has shown noninferiority to vancomycin in treating infections caused by both MSSA and MRSA . However, the FDA has not endorsed it as a first-line treatment due to concerns regarding safety and efficacy .

Emerging Applications

Recent studies have expanded the scope of telavancin's applications beyond its approved indications:

- Bone and Joint Infections : The Telavancin Observational Use Registry (TOUR) indicated that telavancin is being utilized effectively for bone and joint infections caused by penicillin-resistant Gram-positive pathogens. The registry reported positive clinical outcomes among patients treated with telavancin for these infections .

- Ventilator-Associated Pneumonia : Although not officially approved for this indication, clinicians have begun using telavancin in cases of ventilator-associated pneumonia due to its broad-spectrum activity against resistant strains .

Pharmacokinetics

Telavancin exhibits linear pharmacokinetics with a prolonged half-life due to its unique structure. A single intravenous dose of 10 mg/kg results in sufficient tissue concentrations to combat resistant bacteria effectively . The pharmacokinetic profile supports once-daily dosing, enhancing patient compliance and treatment outcomes.

Safety Profile

While generally well tolerated, telavancin can cause adverse effects such as dysgeusia, nausea, and headache. The incidence of serious adverse events tends to be higher in older patients (≥65 years), necessitating careful monitoring in this demographic .

作用机制

盐酸替瓦那西林通过双重作用机制发挥其抗菌作用:

抑制细胞壁合成: 它与肽聚糖前体的 D-Ala-D-Ala 末端结合,阻止其聚合和交联,而这些过程对于细菌细胞壁合成至关重要。

膜去极化: 它破坏细菌细胞膜电位,导致膜通透性增加和细胞死亡

类似化合物:

万古霉素: 盐酸替瓦那西林衍生自的母体化合物。

达巴万星: 另一种具有类似抗菌活性的脂肽类药物。

奥利塔万星: 一种脂肽类药物,对革兰氏阳性菌具有更广泛的活性范围.

独特性: 盐酸替瓦那西林因其双重作用机制而独一无二,这增强了其对耐药革兰氏阳性病原体的效力。 其亲脂性侧链提高了其穿透细菌膜的能力,使其在某些临床情况下比万古霉素更有效 .

相似化合物的比较

Vancomycin: The parent compound from which Telavancin Hydrochloride is derived.

Dalbavancin: Another lipoglycopeptide with similar antibacterial activity.

Oritavancin: A lipoglycopeptide with a broader spectrum of activity against gram-positive bacteria.

Uniqueness: this compound is unique due to its dual mechanism of action, which enhances its potency against resistant gram-positive pathogens. Its lipophilic side chains improve its ability to penetrate bacterial membranes, making it more effective than vancomycin in certain clinical scenarios .

生物活性

Telavancin hydrochloride is a semisynthetic lipoglycopeptide antibiotic that exhibits potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and clinical efficacy based on diverse research findings.

Telavancin operates through dual mechanisms:

- Inhibition of Cell Wall Synthesis : It binds to the C-terminal d-alanyl-d-alanine residues of peptidoglycan precursors, disrupting the polymerization and cross-linking processes essential for bacterial cell wall integrity.

- Disruption of Cell Membrane Integrity : Telavancin causes depolarization of the bacterial membrane, leading to the leakage of intracellular ions and further impairing bacterial viability .

In Vitro Activity

Telavancin has shown significant in vitro activity against various Gram-positive bacteria. The Minimum Inhibitory Concentrations (MICs) for telavancin are generally lower than those for vancomycin, indicating a higher potency.

Table 1: In Vitro Activity of Telavancin Against Gram-Positive Bacteria

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MSSA) | 0.5 - 2 |

| Staphylococcus aureus (MRSA) | 1 - 4 |

| Streptococcus pneumoniae | 0.5 - 2 |

| Enterococcus faecalis | 2 - 8 |

| Anaerobic Gram-positive | 0.5 - 4 |

Pharmacokinetics

A study involving healthy volunteers demonstrated that telavancin is well-tolerated, with a single intravenous dose leading to mild transient dysgeusia in 75% of subjects. The pharmacokinetics showed a rapid distribution phase with peak plasma concentrations achieved within one hour post-infusion .

Clinical Efficacy

Clinical trials have highlighted telavancin's effectiveness in treating complicated skin and skin structure infections (cSSSIs) caused by MRSA. The ATLAS trials reported that telavancin was superior to standard therapy in achieving clinical cure rates.

Table 2: Clinical Outcomes from ATLAS Trials

| Treatment Group | Cure Rate (%) | Eradication Rate (%) |

|---|---|---|

| Telavancin | 90 | 89 |

| Vancomycin | 85 | 86 |

In the Telavancin Observational Use Registry (TOUR™), real-world data indicated successful outcomes in treating bone and joint infections caused by Gram-positive pathogens, with a median treatment duration of approximately 26 days .

Case Studies

- Case Study on MRSA Infection : A patient with a severe MRSA infection was treated with telavancin after failing vancomycin therapy. The patient showed significant clinical improvement and microbiological eradication after two weeks of treatment.

- Bone and Joint Infections : In a cohort study within the TOUR registry, telavancin was administered to patients with complicated bone infections, resulting in an overall positive clinical response in over 80% of cases .

常见问题

Q. What experimental models are most appropriate for evaluating Telavancin's dual mechanism of action?

Basic Research Question

To study Telavancin's dual mechanism (cell wall synthesis inhibition and membrane depolarization), combine time-kill assays with fluorescent membrane potential dyes (e.g., DiSC3(5)) to quantify bactericidal activity and membrane disruption simultaneously . In vitro models against methicillin-resistant Staphylococcus aureus (MRSA) should use standardized MIC/MBC protocols, while murine thigh infection models can assess in vivo efficacy via pharmacokinetic/pharmacodynamic (PK/PD) indices like AUC/MIC ratios .

Q. How should researchers address discrepancies in clinical trial outcomes for Telavancin in hospital-acquired pneumonia (HAP)?

Advanced Research Question

Contradictions in HAP trial results (e.g., non-inferiority vs. vancomycin) require stratification by:

- Pathogen MIC distributions : Subgroup analysis of patients with MRSA isolates (MIC ≤1 mg/L vs. >1 mg/L) .

- Renal function : Adjust for baseline creatinine clearance, as Telavancin's nephrotoxicity risk may confound efficacy endpoints .

- Concomitant therapies : Control for co-administered β-lactams or aminoglycosides that may synergize or antagonize activity .

Q. What methodologies optimize PK/PD studies of Telavancin in critically ill patients?

Advanced Research Question

- Population PK modeling : Use non-linear mixed-effects models (NONMEM) with covariates like renal function, albumin levels, and fluid balance to predict exposure variability .

- Free drug monitoring : Measure unbound Telavancin concentrations via ultrafiltration, as high protein binding (~93%) affects tissue penetration .

- Dosing simulations : Employ Monte Carlo simulations to predict probability of target attainment (PTA) for AUC/MIC ≥400 in patients with augmented renal clearance .

Q. How can researchers design compatibility studies for Telavancin during Y-site administration?

Advanced Research Question

Follow USP <797> guidelines for simulated Y-site testing:

- Physical compatibility : Assess visual changes (precipitates, turbidity) in Telavancin (7.5 mg/mL) mixed 1:1 with common IV drugs (e.g., ceftriaxone, fentanyl) at 25°C over 4 hours .

- Chemical stability : Use HPLC-UV to quantify Telavancin degradation products under stress conditions (pH 3–9, light exposure) .

- Clinical relevance : Prioritize drugs with overlapping administration schedules in HAP protocols (e.g., vasopressors, analgesics) .

Q. What dosing adjustments are recommended for Telavancin in hemodialysis (HD) patients?

Advanced Research Question

- Post-HD dosing : Administer 7.5 mg/kg every 48–72 hours, as high-flux dialyzers remove ~28% of Telavancin per session .

- Timing : Avoid HD initiation within 3 hours of dosing to prevent premature drug clearance .

- Therapeutic drug monitoring (TDM) : Measure trough levels pre-HD; target concentrations ≥10 mg/L to maintain efficacy against MRSA .

Q. How should researchers analyze Telavancin's pharmacoeconomic data in skin infection models?

Advanced Research Question

- Cost-effectiveness analysis (CEA) : Calculate incremental cost-effectiveness ratios (ICERs) using Markov models comparing Telavancin to vancomycin, linezolid, and daptomycin. Include direct costs (drug acquisition, hospitalization) and indirect costs (treatment failure rates) .

- Budget-impact modeling : Simulate 1,000-patient cohorts to estimate savings from Telavancin’s shorter treatment duration (e.g., RUB 32.7 million saved vs. linezolid in Russian models) .

- Sensitivity analysis : Vary parameters like MRSA prevalence and dialysis rates to assess robustness .

Q. What strategies mitigate Telavancin-induced nephrotoxicity in preclinical models?

Advanced Research Question

- Prophylactic hydration : Administer 250 mL 0.9% saline pre- and post-dose in rodent models to reduce tubular crystallization risk .

- Biomarker monitoring : Track urinary KIM-1 and NGAL levels for early detection of acute kidney injury (AKI) .

- Dose optimization : Use PK-guided dosing to maintain trough concentrations <30 mg/L, minimizing renal accumulation .

Q. How can in vitro resistance studies inform Telavancin stewardship programs?

Advanced Research Question

- Serial passage assays : Expose MRSA to sub-inhibitory Telavancin concentrations (0.5× MIC) over 30 days to quantify resistance development .

- Genomic analysis : Perform whole-genome sequencing on resistant isolates to identify mutations in vraSR, graSR, or walKR regulatory systems .

- Combination therapy testing : Evaluate synergy with β-lactams (e.g., ceftaroline) to suppress resistance emergence .

属性

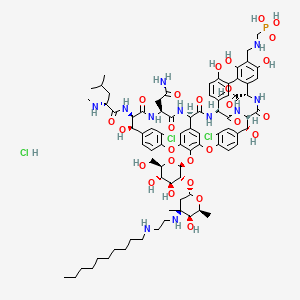

IUPAC Name |

(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-[2-(decylamino)ethylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-36-[(phosphonomethylamino)methyl]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34,36,38,46,49-pentadecaene-40-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H106Cl2N11O27P.ClH/c1-7-8-9-10-11-12-13-14-21-85-22-23-87-80(5)32-57(115-37(4)71(80)103)119-70-68(102)67(101)55(34-94)118-79(70)120-69-53-28-41-29-54(69)117-52-20-17-40(27-46(52)82)65(99)63-77(109)91-61(78(110)111)43-30-50(96)44(33-86-35-121(112,113)114)66(100)58(43)42-25-38(15-18-49(42)95)59(74(106)93-63)90-75(107)60(41)89-73(105)48(31-56(83)97)88-76(108)62(92-72(104)47(84-6)24-36(2)3)64(98)39-16-19-51(116-53)45(81)26-39;/h15-20,25-30,36-37,47-48,55,57,59-65,67-68,70-71,79,84-87,94-96,98-103H,7-14,21-24,31-35H2,1-6H3,(H2,83,97)(H,88,108)(H,89,105)(H,90,107)(H,91,109)(H,92,104)(H,93,106)(H,110,111)(H2,112,113,114);1H/t37-,47+,48-,55+,57-,59+,60+,61-,62+,63-,64+,65+,67+,68-,70+,71+,79-,80-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSIWSIRBWAZHG-ACOPVEIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNCCNC1(CC(OC(C1O)C)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCNCCN[C@]1(C[C@@H](O[C@H]([C@H]1O)C)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H107Cl3N11O27P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1792.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560130-42-9 | |

| Record name | Vancomycin, N3′′-[2-(decylamino)ethyl]-29-[[(phosphonomethyl)amino]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=560130-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Telavancin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0560130429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TELAVANCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0701472ZG0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。